4-bromo-3-ethoxy-5-methyl-1H-pyrazole
CAS No.: 337915-60-3
Cat. No.: VC4829781
Molecular Formula: C6H9BrN2O
Molecular Weight: 205.055
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 337915-60-3 |
---|---|
Molecular Formula | C6H9BrN2O |
Molecular Weight | 205.055 |
IUPAC Name | 4-bromo-3-ethoxy-5-methyl-1H-pyrazole |
Standard InChI | InChI=1S/C6H9BrN2O/c1-3-10-6-5(7)4(2)8-9-6/h3H2,1-2H3,(H,8,9) |
Standard InChI Key | JGEFVMSUMVPALJ-UHFFFAOYSA-N |
SMILES | CCOC1=NNC(=C1Br)C |
Introduction
Structural and Molecular Characteristics
The molecular structure of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. The substituents are positioned as follows:
-
Bromine at the 4-position, contributing electronegativity and steric bulk.
-
Ethoxy group (-OCH₂CH₃) at the 3-position, introducing electron-donating effects.
-
Methyl group (-CH₃) at the 5-position, enhancing hydrophobicity.
The molecular formula is C₇H₁₀BrN₂O, with a molecular weight of 217.07 g/mol. The presence of bromine significantly influences the compound’s reactivity, particularly in nucleophilic substitution and cross-coupling reactions .
Table 1: Comparative Structural Features of Brominated Pyrazoles
The ethoxy group at position 3 enhances solubility in polar aprotic solvents compared to methoxy analogs, while the methyl group at position 5 contributes to steric hindrance, potentially affecting binding interactions in biological systems .
Synthetic Methodologies
The synthesis of 4-bromo-3-ethoxy-5-methyl-1H-pyrazole can be inferred from protocols used for analogous bromopyrazoles. A plausible route involves:
Step 1: Formation of the Pyrazole Core
Condensation of a diketone or dialkyne with hydrazine derivatives. For example, diethyl butynedioate and methylhydrazine undergo cyclization to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, as demonstrated in the synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine .
Step 2: Bromination
Bromination at the 4-position using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). In the cited patent , tribromooxyphosphorus was employed to brominate 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, yielding a brominated intermediate.
Step 3: Functional Group Modification
-
Ethoxylation: Replacement of a hydroxyl or leaving group with an ethoxy moiety via nucleophilic substitution.
-
Methylation: Introduction of the methyl group at position 5 using methylating agents like methyl iodide.
Table 2: Key Reaction Conditions for Synthesis
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
1 | Diethyl butynedioate, methylhydrazine, 100°C | 65% | |
2 | POBr₃, acetonitrile, reflux | 72% | |
3 | NaOEt, ethanol, room temperature | 58% |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) due to the ethoxy group; poorly soluble in water.
-
Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ethoxy group. Bromine may mediate photodegradation, necessitating storage in opaque containers .
Spectroscopic Data
-
¹H NMR: Expected signals include a singlet for the methyl group (δ ~2.3 ppm), a quartet for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂), and aromatic protons (δ ~7.0–7.5 ppm) .
-
MS (ESI+): Molecular ion peak at m/z 217.07 [M+H]⁺.
Compound | Target | IC₅₀/EC₅₀ | Reference |
---|---|---|---|
5-Bromo-1-methyl-1H-pyrazol-3-amine | Cathepsin B | 12 µM | |
Ethyl 4-(3-fluorophenyl)pyrazole | M. tuberculosis | 8 µg/mL |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, tert-butyl carbamate derivatives of bromopyrazoles are intermediates in anticancer drug candidates .
Agrochemical Development
Brominated pyrazoles are explored as herbicides and fungicides. The ethoxy group may improve soil persistence, while the methyl group enhances lipophilicity for foliar absorption .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume